molecular formula C9H4ClNO6S B8613924 3-Chloro-5,6-dihydroxy-4-nitro-1-benzothiophene-2-carboxylic acid CAS No. 921196-86-3

3-Chloro-5,6-dihydroxy-4-nitro-1-benzothiophene-2-carboxylic acid

Cat. No. B8613924
CAS RN: 921196-86-3
M. Wt: 289.65 g/mol
InChI Key: FPWIULVRKBPGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5,6-dihydroxy-4-nitro-1-benzothiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C9H4ClNO6S and its molecular weight is 289.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-5,6-dihydroxy-4-nitro-1-benzothiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5,6-dihydroxy-4-nitro-1-benzothiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

921196-86-3

Product Name

3-Chloro-5,6-dihydroxy-4-nitro-1-benzothiophene-2-carboxylic acid

Molecular Formula

C9H4ClNO6S

Molecular Weight

289.65 g/mol

IUPAC Name

3-chloro-5,6-dihydroxy-4-nitro-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H4ClNO6S/c10-5-4-3(18-8(5)9(14)15)1-2(12)7(13)6(4)11(16)17/h1,12-13H,(H,14,15)

InChI Key

FPWIULVRKBPGPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C2=C1SC(=C2Cl)C(=O)O)[N+](=O)[O-])O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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COc1cc2sc(C(=O)O)c(Cl)c2c([N+](=O)[O-])c1O
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Synthesis routes and methods II

Procedure details

To the solution of 3-chloro-5-hydroxy-6-methoxy-4-nitro-benzo[b]thiophene-2-carboxylic acid (0.2 g), pyridine (6.3 ml) in ethyl acetate (5 ml) was gradually added aluminum trichloride (0.32 g). The reaction mixture was refluxed at 90° C. for two hours. To the warm reaction (60° C.) solution was added the mixture of concentrated hydrochloric acid and ice (1:1). The product was extracted into ethyl acetate, dried and evaporated. The residue was treated with diethyl ether and the resultant solid was filtered.
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3-chloro-5-hydroxy-6-methoxy-4-nitro-benzo[b]thiophene-2-carboxylic acid
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0.2 g
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6.3 mL
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0.32 g
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5 mL
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